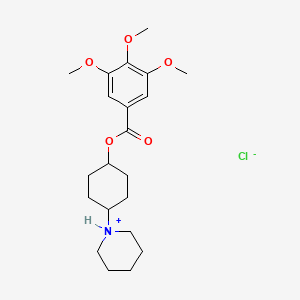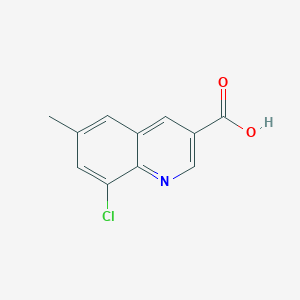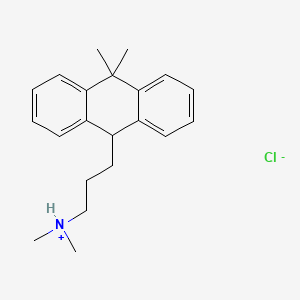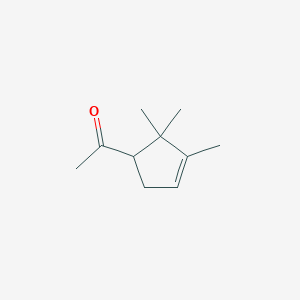
2-Naphthalenesulfonic acid, 1,1'-methylenebis-, disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt is a chemical compound with the molecular formula C21H14O6S2.2Na and a molecular weight of 472.44 g/mol . It is a disodium salt derivative of 2-naphthalenesulfonic acid, characterized by the presence of two sulfonic acid groups attached to a naphthalene ring system, bridged by a methylene group . This compound is commonly used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt typically involves the following steps :
Sulfonation: Naphthalene is sulfonated using sulfuric acid to produce naphthalenesulfonic acid.
Condensation: The resulting naphthalenesulfonic acid is then condensed with formaldehyde to form the methylenebis derivative.
Neutralization: The final product is neutralized with sodium hydroxide to form the disodium salt.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt undergoes various chemical reactions, including :
Oxidation: This compound can be oxidized to form corresponding sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulfonic acid derivatives with different functional groups.
Substitution: The sulfonic acid groups can undergo substitution reactions with various nucleophiles, leading to the formation of different substituted naphthalene derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt has a wide range of scientific research applications :
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments, as well as in the preparation of various organic compounds.
Biology: The compound is used in studies involving the interaction of sulfonic acid groups with biological molecules.
Industry: The compound is used in the production of detergents, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt involves its interaction with various molecular targets and pathways . The sulfonic acid groups can form strong interactions with proteins and other biomolecules, affecting their structure and function. This compound can also participate in redox reactions, influencing cellular processes and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt can be compared with other similar compounds, such as :
Naphthalene-2-sulfonic acid: A simpler sulfonic acid derivative of naphthalene, used in similar applications but with different reactivity.
1,3,6-Naphthalenetrisulfonic acid: A trisulfonic acid derivative with three sulfonic acid groups, offering different chemical properties and applications.
2-Naphthalenesulfonic acid, 5,5’-methylenebis-: Another methylenebis derivative with different substitution patterns, leading to unique chemical behavior.
The uniqueness of 2-naphthalenesulfonic acid, 1,1’-methylenebis-, disodium salt lies in its specific structure, which provides distinct reactivity and applications compared to other similar compounds .
Eigenschaften
CAS-Nummer |
2379-92-2 |
|---|---|
Molekularformel |
C21H14Na2O6S2 |
Molekulargewicht |
472.4 g/mol |
IUPAC-Name |
disodium;1-[(2-sulfonatonaphthalen-1-yl)methyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-11-9-14-5-1-3-7-16(14)18(20)13-19-17-8-4-2-6-15(17)10-12-21(19)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
SPDUFLWDSCKGPG-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CC3=C(C=CC4=CC=CC=C43)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-O-ethyl 6a-O-methyl 6-methyl-6-oxo-1,3a,4,5-tetrahydrophospholo[2,3-c]pyrazole-3,6a-dicarboxylate](/img/structure/B13741215.png)
![(1R,2R,3S,4R,5R)-2-tert-Butoxy-carbonylamino-4,6,6-trimethylbi-cyclo[3.1.1]heptane-3-carboxylic acid](/img/structure/B13741223.png)








![(2Z)-3-ethyl-2-[[(3Z)-3-[(E)-3-[(3Z)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5,5-dimethylcyclohexen-1-yl]prop-2-enylidene]-5,5-dimethylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide](/img/structure/B13741301.png)


